molecular formula C18H21NO6 B14979745 N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B14979745
M. Wt: 347.4 g/mol
InChI Key: WZVWOCOJJLHLFT-UHFFFAOYSA-N
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Description

N-{[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a coumarin-derived glycine conjugate characterized by a 4-butyl and 8-methyl substitution on the chromen ring and an acetyl-glycine moiety at the 7-position. This compound shares structural motifs with bioactive coumarin derivatives, which are known for their roles in pharmaceuticals and agrochemicals due to their antimicrobial, antifungal, and anti-inflammatory properties . The butyl and methyl substituents likely enhance lipophilicity, influencing solubility and membrane permeability compared to simpler analogs .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C18H21NO6/c1-3-4-5-12-8-17(23)25-18-11(2)14(7-6-13(12)18)24-10-15(20)19-9-16(21)22/h6-8H,3-5,9-10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

WZVWOCOJJLHLFT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Chromen Core

Key Compounds for Comparison :

N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine (CAS 307525-71-9) Substituents: 4-methyl, acetyl-glycine at 7-position. Molecular Formula: C₁₄H₁₃NO₆. Key Difference: Lacks the 4-butyl and 8-methyl groups, resulting in lower molecular weight (291.26 g/mol vs. ~375 g/mol for the target compound).

N-{[(3-Hexyl-4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetyl}Glycine Substituents: 3-hexyl, 4-methyl. Molecular Formula: C₂₀H₂₅NO₆. Key Difference: Hexyl chain at 3-position instead of 4-butyl at 4-position; this alters steric hindrance and hydrophobic interactions.

Methyl 2-{N-[2-(2,4-Dichlorophenoxy)Acetyl]-4-[(4,6-Dimethoxypyrimidin-2-Yl)Oxy]Anilino}Propanoate Substituents: Pyrimidine and dichlorophenoxy groups. Key Difference: Replaces coumarin with pyrimidine, enhancing fungicidal activity but reducing UV absorption typical of coumarins.

Table 1: Structural and Physical Properties Comparison
Compound Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 4-butyl, 8-methyl, acetyl-glycine Not explicitly reported ~375* Coumarin, acetyl-glycine
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 4-methyl, acetyl-glycine C₁₄H₁₃NO₆ 291.26 Coumarin, acetyl-glycine
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 3-hexyl, 4-methyl C₂₀H₂₅NO₆ 375.42 Coumarin, acetyl-glycine
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Pyrimidine, dichlorophenoxy C₂₄H₂₃Cl₂N₃O₇ 544.36 Pyrimidine, dichlorophenoxy

*Estimated based on analog in .

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